

Application Notes and Protocols for CAP3 in Genome Fragment Assembly

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Compound of Interest

Compound Name: CAP 3

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Audience: Researchers, scientists, and drug development professionals.

Introduction

CAP3 (Contig Assembly Program 3) is a widely used bioinformatics tool for the assembly of DNA sequence fragments into longer, contiguous sequences (contigs).^{[1][2][3]} It is particularly effective for smaller-scale sequencing projects and is recognized for its accuracy.^{[1][2]} CAP3 incorporates a number of features that enhance the assembly process, including the use of base quality values to improve the accuracy of consensus sequences, the clipping of low-quality 5' and 3' ends of reads, and the use of forward-reverse constraints to correct assembly errors and link contigs.^{[1][2][4][5]}

These application notes provide a detailed guide for utilizing CAP3 for genome fragment assembly, including experimental protocols, data presentation tables, and visualizations of the underlying processes.

Key Features of CAP3

Feature	Description	Reference
Base Quality Values	Utilizes Phred-style quality scores to assess the likelihood of overlaps, guide the alignment of reads, and generate a more accurate consensus sequence. [1] [2] [4] [5]	Huang & Madan, 1999
Forward-Reverse Constraints	Employs paired-end read information to detect and correct misassemblies, especially in repetitive regions, and to order and orient contigs into scaffolds. [1] [2] [4] [5]	Huang & Madan, 1999
Low-Quality End Clipping	Automatically identifies and removes low-quality regions from the 5' and 3' ends of sequences prior to assembly, reducing the rate of misassembly. [1] [2] [4]	Huang & Madan, 1999
Overlap Detection	Employs efficient algorithms to identify and compute overlaps between sequence reads. [2] [4]	Huang & Madan, 1999
Consensus Sequence Generation	Constructs a multiple sequence alignment of reads within each contig to compute a robust consensus sequence. [1] [2] [4]	Huang & Madan, 1999
Output Formats	Generates output in various formats, including ACE (.ace) for viewing in tools like Consed, as well as files containing the assembled	Huang & Madan, 1999

contigs, singlets, and assembly
statistics.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Experimental Protocol: Genome Fragment Assembly using CAP3

This protocol outlines the steps for assembling a set of DNA sequence reads into contigs using CAP3 from the command line.

1. Installation and Setup

CAP3 is available for various Unix-like operating systems. It can be downloaded from its official website. Once downloaded, the executable should be placed in a directory that is included in the system's PATH.

2. Input File Preparation

CAP3 requires sequence data to be in FASTA format. Optional files for quality scores and forward-reverse constraints can also be provided.

- **Sequence File (.fasta):** A multi-FASTA file containing all the sequence reads to be assembled.
- **Quality File (.qual) (Optional):** A file containing the quality scores for each base in the corresponding sequence file. The file name must match the sequence file with a .qual extension.
- **Constraint File (.con) (Optional):** A file specifying the forward-reverse constraints for paired-end reads. The file name must match the sequence file with a .con extension. Each line in this file should be in the format: readA readB min_distance max_distance.

3. Running CAP3

The basic command to run CAP3 is:

Commonly used options:

Option	Description	Default Value
-a	Band expansion size	20
-b	Base quality cutoff for differences	20
-c	Base quality cutoff for clipping	12
-d	Max qscore sum at differences	250
-f	Max gap length in overlaps	20
-g	Gap penalty factor	6
-h	Max overhang percent length	90
-i	Segment pair score cutoff	40
-j	Chain score cutoff	80
-k	End clipping flag (0=no, 1=yes)	1
-m	Match score factor	2
-n	Mismatch score factor	-5
-o	Overlap length cutoff	40
-p	Overlap percent identity cutoff	90
-r	Reverse orientation flag (0=no, 1=yes)	1
-s	Overlap similarity score cutoff	900
-t	Max number of word matches	300
-u	Min number of constraints for correction	3
-v	Min number of constraints for linking	2
-w	File for clipping information	""
-x	Prefix for output files	"cap"

-y	Clipping range	100
-z	Min coverage for clipping	3

Example Command:

This command will assemble the sequences in my_reads.fasta, requiring an overlap of at least 50 base pairs with 95% identity, and will redirect the standard output to a log file.

4. Interpreting the Output Files

CAP3 generates several output files:

File Name	Content
.fasta.cap.contigs	FASTA file of the assembled contig sequences. [6]
.fasta.cap.contigs.qual	Quality scores for the consensus sequences of the contigs. [5] [8]
.fasta.cap.singletons	FASTA file of reads that were not assembled into any contig. [5] [6] [8]
.fasta.cap.ace	Assembly data in ACE format for viewing in programs like Consed. [5] [6] [7]
.fasta.cap.info	Detailed information about the assembly, including statistics for each contig. [5] [8]
.fasta.cap.contigs.links	Information about links between contigs based on forward-reverse constraints. [6]

Assembly Performance

The performance of CAP3 can be evaluated based on several metrics. The following table presents a summary of CAP3 assembly results on four different BAC data sets, as reported by Huang and Madan (1999).

Data Set	Number of Reads	Total Bases	Number of Large Contigs	Length of CAP3 Sequence (bp)
203	1653	743,850	1	90,292
216	2253	1,013,850	1	132,057
322F16	2843	1,279,350	1	157,982
526N18	3167	1,425,150	2	180,128 (sum of two)

Visualizing CAP3 Processes

CAP3 Assembly Workflow

The following diagram illustrates the major phases of the CAP3 assembly algorithm.[4]

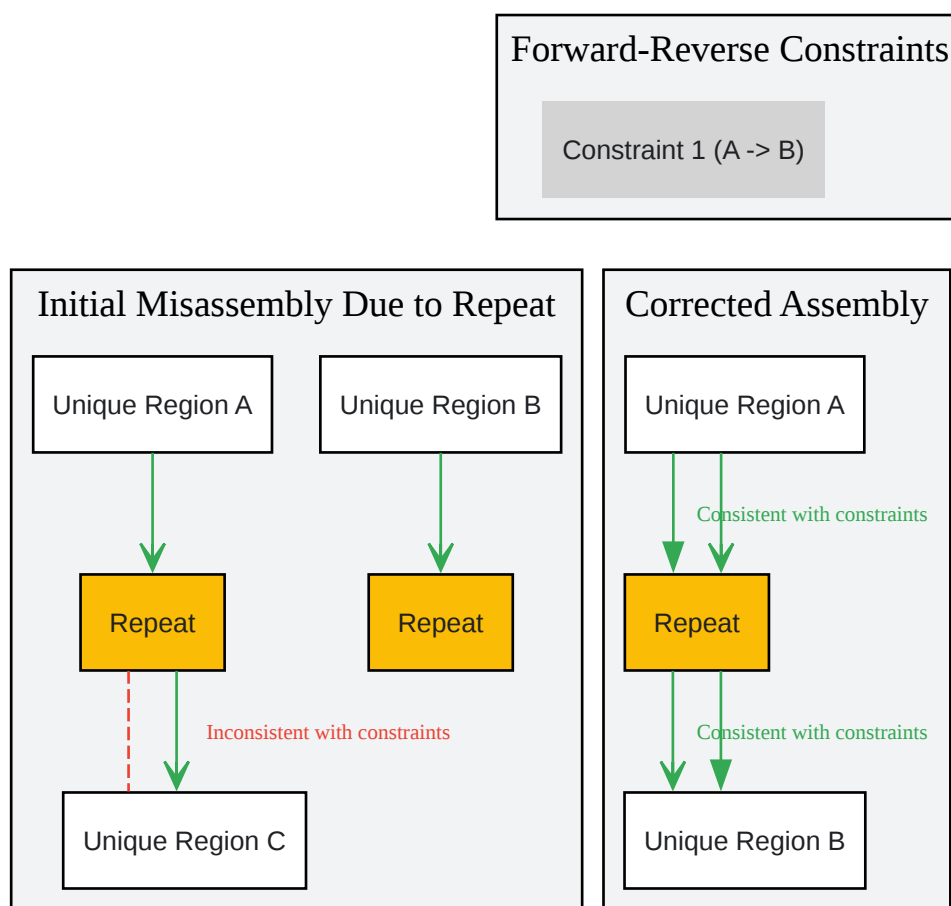


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Figure 1: The three major phases of the CAP3 genome assembly process.

Logic of Repeat Resolution with Forward-Reverse Constraints

This diagram illustrates how CAP3 uses forward-reverse constraints to identify and resolve a misassembly caused by a repetitive element.



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Figure 2: Use of forward-reverse constraints to correct a misassembly.

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